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Compound of Interest

Compound Name:
Methyl 1-methyl-4-oxopiperidine-

3-carboxylate

Cat. No.: B083010 Get Quote

N-Methyl-3-carbomethoxy-4-piperidone: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Methyl-3-carbomethoxy-4-piperidone, also known as methyl 1-methyl-4-oxopiperidine-3-
carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry and

pharmaceutical development. Its structure, incorporating a piperidone ring, a tertiary amine,

and a β-keto ester functional group, makes it a versatile intermediate for the synthesis of a

wide range of complex molecules and pharmacologically active agents. This technical guide

provides a comprehensive overview of the physical and chemical properties of N-Methyl-3-

carbomethoxy-4-piperidone, detailed experimental protocols for its synthesis, and an analysis

of its reactivity and stability.

Core Physical and Chemical Properties
N-Methyl-3-carbomethoxy-4-piperidone is most commonly available and studied in its

hydrochloride salt form due to its increased stability. The properties of both the free base and

the hydrochloride salt are summarized below.
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Table 1: Physical and Chemical Properties of N-Methyl-3-carbomethoxy-4-piperidone and its

Hydrochloride Salt

Property
N-Methyl-3-carbomethoxy-
4-piperidone

N-Methyl-3-carbomethoxy-
4-piperidone HCl

Molecular Formula C₈H₁₃NO₃[1] C₈H₁₄ClNO₃[2]

Molecular Weight 171.19 g/mol [1][3] 207.65 g/mol [2]

Appearance -
White to off-white crystalline

solid

Melting Point 186 °C[1][4] 165 °C (decomposition)[5]

Boiling Point 255.3 °C at 760 mmHg[1][4] 255.3 °C at 760 mmHg[5]

Density 1.129 g/cm³[1][4] 1.129 g/cm³[5]

Flash Point 108.2 °C[1][4] 108.2 °C[5]

Refractive Index 1.471[5] 1.471[5]

Solubility -
Slightly soluble in water, more

soluble in organic solvents.[5]

pKa (Predicted) 10.66 ± 0.20[1][4] -

CAS Number 13221-89-1[1][3] 13049-77-9[2]

Synthesis and Experimental Protocols
The primary route for the synthesis of N-Methyl-3-carbomethoxy-4-piperidone is the Dieckmann

cyclization, an intramolecular Claisen condensation of a diester.[6] The precursor for this

reaction is dimethyl 3,3'-(methylazanediyl)dipropanoate.
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Caption: Synthesis of N-Methyl-3-carbomethoxy-4-piperidone.

Experimental Protocol: Synthesis of Dimethyl 3,3'-
(methylazanediyl)dipropanoate
This procedure describes the synthesis of the diester precursor required for the Dieckmann

cyclization.

Materials:

Methylamine

Methyl acrylate

Methanol (solvent)

Procedure:

Dissolve methylamine in methanol in a reaction vessel equipped with a stirrer and a cooling

system.

Slowly add methyl acrylate to the methylamine solution while maintaining a low temperature

to control the exothermic reaction. A molar ratio of 1:2 (methylamine to methyl acrylate) is

typically used.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours to ensure the completion of the double Michael addition.
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Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas

chromatography (GC).

Once the reaction is complete, remove the solvent under reduced pressure to obtain the

crude dimethyl 3,3'-(methylazanediyl)dipropanoate.

The crude product can be purified by vacuum distillation.

Experimental Protocol: Dieckmann Cyclization to N-
Methyl-3-carbomethoxy-4-piperidone
This protocol outlines the intramolecular condensation of the diester to form the target

piperidone.

Materials:

Dimethyl 3,3'-(methylazanediyl)dipropanoate

Sodium methoxide (or another suitable base like sodium hydride)

Anhydrous solvent (e.g., toluene, THF)

Hydrochloric acid (for formation of the hydrochloride salt, if desired)

Procedure:

In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve

dimethyl 3,3'-(methylazanediyl)dipropanoate in the anhydrous solvent.

Add a stoichiometric amount of a strong base, such as sodium methoxide, to the solution.

The base facilitates the deprotonation at the α-carbon, initiating the cyclization.

Heat the reaction mixture to reflux and maintain it for several hours. The progress of the

reaction should be monitored by TLC or GC.

Upon completion, cool the reaction mixture to room temperature and carefully quench it by

adding a proton source, such as a dilute acid.
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Perform an aqueous workup to separate the organic and aqueous layers. Extract the

aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to maximize product

recovery.

Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate),

and concentrate under reduced pressure to yield the crude N-Methyl-3-carbomethoxy-4-

piperidone.

The crude product can be purified by column chromatography or recrystallization.

To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g.,

diethyl ether) and add a solution of hydrochloric acid in the same or a miscible solvent. The

hydrochloride salt will precipitate and can be collected by filtration.

Spectroscopic Data
While specific experimental spectra for N-Methyl-3-carbomethoxy-4-piperidone are not readily

available in the public domain, the expected spectral characteristics can be predicted based on

its structure.

Table 2: Predicted Spectroscopic Data
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Technique Expected Features

¹H NMR

Signals corresponding to the N-methyl group

(singlet), the methoxy group of the ester

(singlet), and the protons on the piperidone ring

(multiplets). The proton at the 3-position would

likely be a multiplet coupled to the adjacent

methylene protons.

¹³C NMR

Resonances for the carbonyl carbon of the

ketone, the carbonyl carbon of the ester, the N-

methyl carbon, the methoxy carbon, and the

carbons of the piperidone ring.

FT-IR

Characteristic absorption bands for the ketone

C=O stretch (around 1715 cm⁻¹), the ester C=O

stretch (around 1740 cm⁻¹), and C-N stretching

vibrations.

Mass Spec.

The molecular ion peak (M⁺) corresponding to

the exact mass of the molecule. Fragmentation

patterns would likely involve the loss of the

carbomethoxy group and cleavage of the

piperidone ring.

Reactivity and Stability
The chemical reactivity of N-Methyl-3-carbomethoxy-4-piperidone is dictated by its key

functional groups: the ketone, the tertiary amine, and the β-keto ester.

Reactivity Profile
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Caption: Key reactivity sites of the molecule.

Ketone Carbonyl Group: The ketone at the 4-position is susceptible to nucleophilic attack,

allowing for reactions such as reduction to the corresponding alcohol, and condensation

reactions with various nucleophiles.

Ester Group: The carbomethoxy group can undergo hydrolysis under acidic or basic

conditions to yield the corresponding carboxylic acid. Transesterification is also a possible

reaction in the presence of an alcohol and a suitable catalyst.

α-Carbons: The protons on the carbons adjacent to the ketone and ester groups (positions 3

and 5) are acidic and can be removed by a base, forming an enolate. This enolate can then

participate in various reactions, including alkylation and acylation.

Tertiary Amine: The N-methyl group makes the nitrogen a tertiary amine, which can act as a

base and can be protonated to form a quaternary ammonium salt.

Stability
N-Methyl-3-carbomethoxy-4-piperidone should be stored in a cool, dry place away from strong

acids, bases, and oxidizing agents. As a β-keto ester, it may be susceptible to decarboxylation

under harsh acidic or thermal conditions. The hydrochloride salt is generally more stable and

easier to handle than the free base.

Biological Activity and Applications
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N-Methyl-3-carbomethoxy-4-piperidone is primarily utilized as a key intermediate in the

synthesis of more complex pharmaceutical compounds.[1] Its structural motifs are found in

various biologically active molecules. While specific studies on the biological activity of this

particular compound are limited, its derivatives are being investigated for a range of therapeutic

applications, including potential antiviral and anti-inflammatory properties.[1] The piperidone

core is a common scaffold in the design of central nervous system (CNS) active agents.

Conclusion
N-Methyl-3-carbomethoxy-4-piperidone is a valuable building block in synthetic organic and

medicinal chemistry. Its synthesis via the Dieckmann cyclization provides a reliable method for

its preparation. A thorough understanding of its physical properties, reactivity, and stability is

crucial for its effective use in the development of novel therapeutic agents. Further research

into the specific biological activities of this compound and its derivatives may unveil new

opportunities for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b083010#physical-and-chemical-properties-of-n-
methyl-3-carbomethoxy-4-piperidone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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